molecular formula C8H9NaO5-2 B15073823 Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B15073823
M. Wt: 208.14 g/mol
InChI Key: SBFIRQZRZSCIKO-UHFFFAOYSA-L
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Description

Sodium;hydride;7-oxabicyclo[221]heptane-2,3-dicarboxylate is a compound with a unique bicyclic structure

Chemical Reactions Analysis

Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its biological activity, including the inhibition of protein phosphatases . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities, but this compound is unique due to its specific molecular targets and pathways.

Properties

Molecular Formula

C8H9NaO5-2

Molecular Weight

208.14 g/mol

IUPAC Name

sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C8H10O5.Na.H/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;+1;-1/p-2

InChI Key

SBFIRQZRZSCIKO-UHFFFAOYSA-L

Canonical SMILES

[H-].C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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